Boc-MeAdod(2)-OH
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Overview
Description
Chemical Reactions Analysis
In peptide synthesis, the Boc group can be removed (deprotected) using strong acids like trifluoroacetic acid (TFA) . This deprotection is a key step in the synthesis of peptides .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. The presence of a Boc group could influence properties like solubility and reactivity .Safety and Hazards
Future Directions
The use of Boc groups in peptide synthesis is a well-established technique, but research continues into improving methods for peptide synthesis . Future directions could include developing safer or more efficient methods for adding and removing protecting groups, or exploring new applications for peptide compounds.
Mechanism of Action
Target of Action
Boc-MeAdod(2)-OH is a compound that primarily targets the amino groups in various compounds, including natural products, amino acids, and peptides . The tert-butyloxycarbonyl (Boc) group in this compound is used as the N α-amino protecting group . This group is preferred in amino protection due to its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Mode of Action
The Boc group in this compound is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . This interaction with its targets results in the selective blocking of the functional group of interest, providing stability to the projected reactions .
Biochemical Pathways
The use of this compound in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc solid-phase peptide synthesis (SPPS) is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF) .
Pharmacokinetics
It’s known that the covalent linkage to a polymer confers to the bioactive molecule enhanced solubility and stability, a different pharmacokinetic profile at the whole organism, cellular, and even subcellular level, enhancing the drug therapeutic index .
Result of Action
The result of the action of this compound is the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates . This is achieved by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .
Action Environment
The action environment of this compound is typically a laboratory setting where the compound is used in peptide synthesis . The reactions take place under room temperature conditions . The use of this compound can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using boc spps is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (hf), which requires special equipment .
Properties
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]dodecanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO4/c1-6-7-8-9-10-11-12-13-14-15(16(20)21)19(5)17(22)23-18(2,3)4/h15H,6-14H2,1-5H3,(H,20,21)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOJZQDXTNGLHY-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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